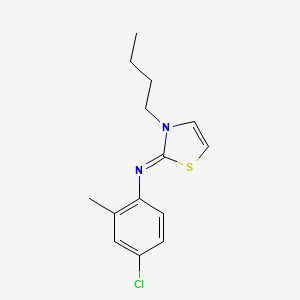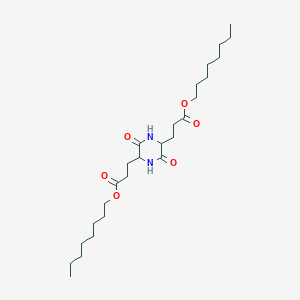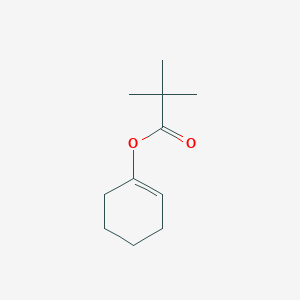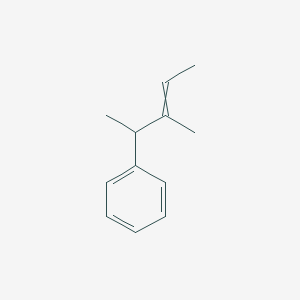
(3-Methylpent-3-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpent-3-en-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a (3-methylpent-3-en-2-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpent-3-en-2-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with (3-methylpent-3-en-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpent-3-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
(3-Methylpent-3-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of (3-Methylpent-3-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the (3-methylpent-3-en-2-yl) group can influence the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(3-Methylpent-3-en-2-one): An isomer with a ketone functional group.
(4-Methylpent-3-en-2-yl)benzene: A positional isomer with the methyl group at a different position.
(3-Methylpent-3-en-1-yl)benzene: An isomer with a different alkyl chain structure.
Uniqueness
(3-Methylpent-3-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and physical properties. The presence of the (3-methylpent-3-en-2-yl) group can also affect the compound’s interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61777-09-1 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3-methylpent-3-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-10(2)11(3)12-8-6-5-7-9-12/h4-9,11H,1-3H3 |
InChI Key |
WMWZPNIKDTUKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl-](/img/structure/B14562557.png)
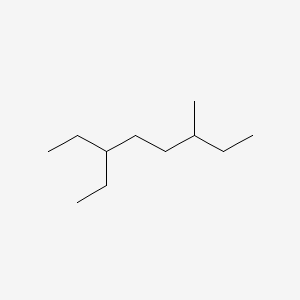
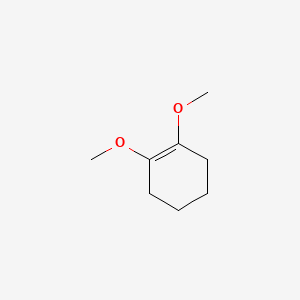
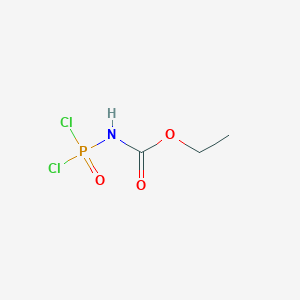
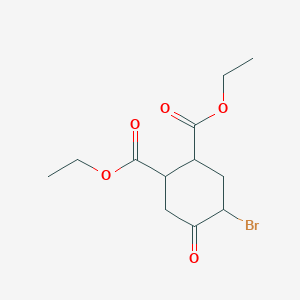
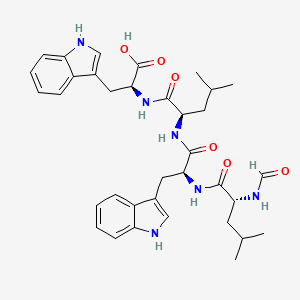
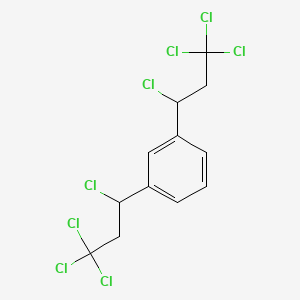
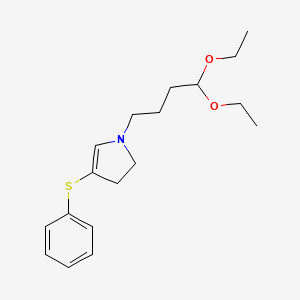
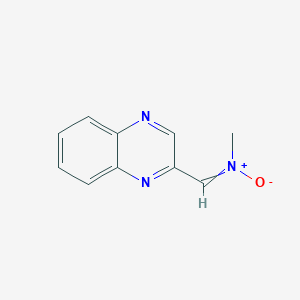
![N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14562607.png)
![N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]](/img/structure/B14562610.png)
